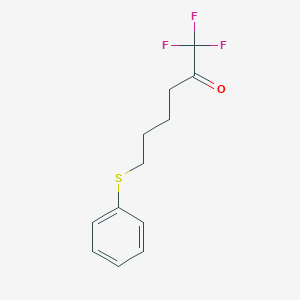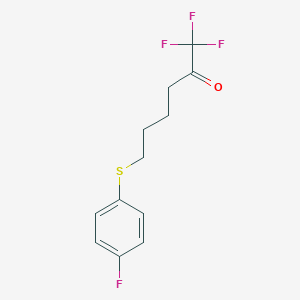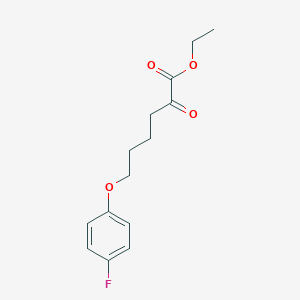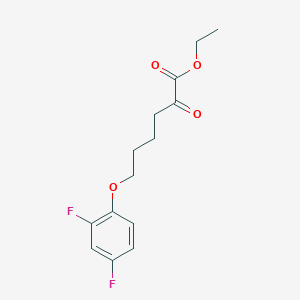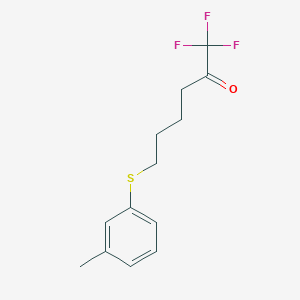
1,1,1-Trifluoro-6-(3-methylphenyl)sulfanylhexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “1,1,1-Trifluoro-6-(3-methylphenyl)sulfanylhexan-2-one” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 1,1,1-Trifluoro-6-(3-methylphenyl)sulfanylhexan-2-one would likely involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The exact methods would depend on the specific chemical properties and reactivity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-6-(3-methylphenyl)sulfanylhexan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions would depend on the desired outcome. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the nature of the substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific reactants and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity and could be used in biochemical studies.
Industry: It may be used in the production of various chemical products or materials.
Wirkmechanismus
The mechanism by which 1,1,1-Trifluoro-6-(3-methylphenyl)sulfanylhexan-2-one exerts its effects would depend on its specific chemical structure and reactivity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to specific biochemical or physiological effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,1,1-Trifluoro-6-(3-methylphenyl)sulfanylhexan-2-one can be identified based on structural similarity. Some of these compounds include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
This compound may have unique properties or reactivity that distinguish it from these similar compounds. These unique features could be related to its specific functional groups, molecular geometry, or other chemical characteristics.
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-6-(3-methylphenyl)sulfanylhexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3OS/c1-10-5-4-6-11(9-10)18-8-3-2-7-12(17)13(14,15)16/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRIRVZACOHIIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCCCCC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)SCCCCC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

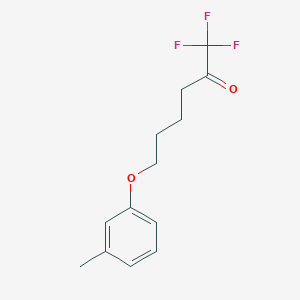
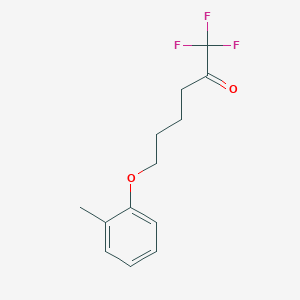
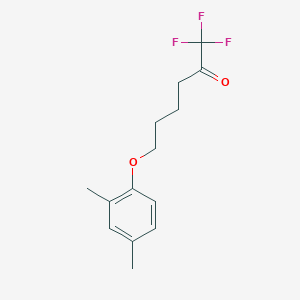
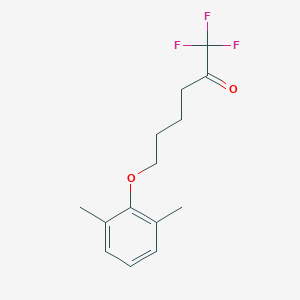
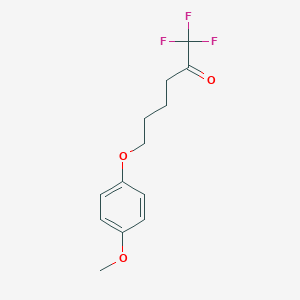
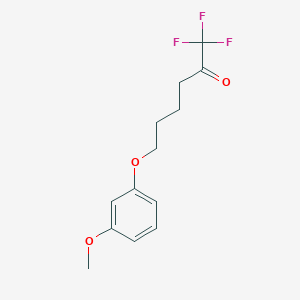
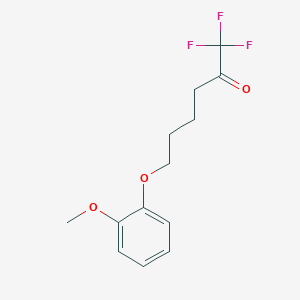
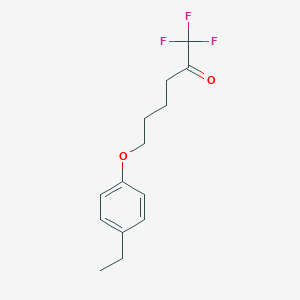
![1,1,1-Trifluoro-6-[4-(trifluoromethoxy)phenoxy]hexan-2-one](/img/structure/B8080507.png)
